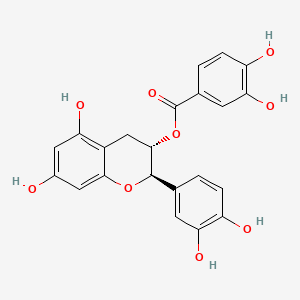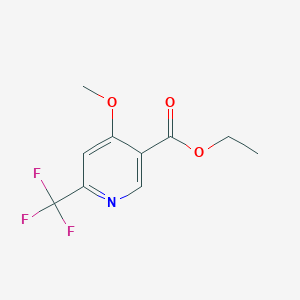
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C10H10F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which is known for its electron-withdrawing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 4-methoxy-6-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)nicotinic acid.
Reduction: Formation of 4-methoxy-6-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-substituted nicotinates:
Ethyl 6-methoxy-4-(trifluoromethyl)nicotinate: Similar structure but different positioning of the methoxy group.
Ethyl 2-methoxy-4-(trifluoromethyl)nicotinate: Another isomer with the methoxy group at a different position.
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: Contains a fluoro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C10H10F3NO3 |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3 |
Clave InChI |
PNDNYEGCCBRAEB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



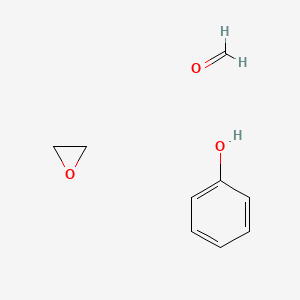
![N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14162205.png)
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
![5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14162232.png)
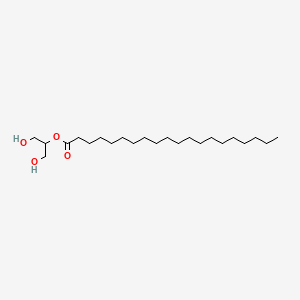
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B14162243.png)
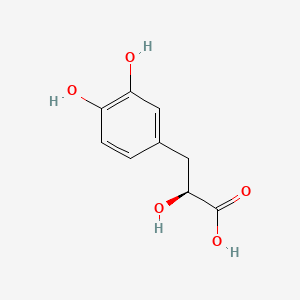
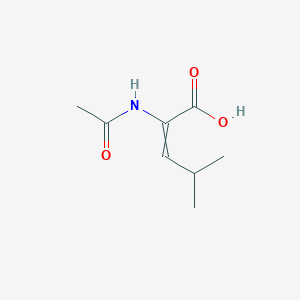
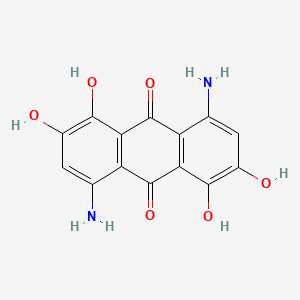
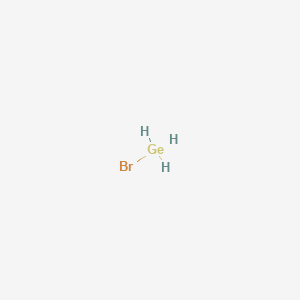
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
